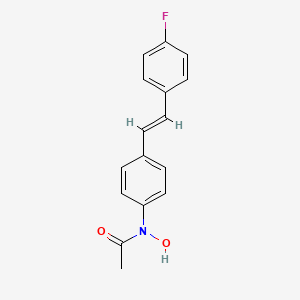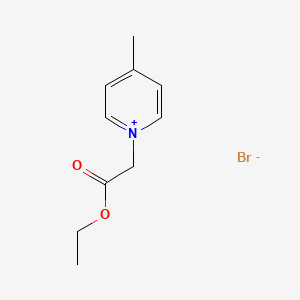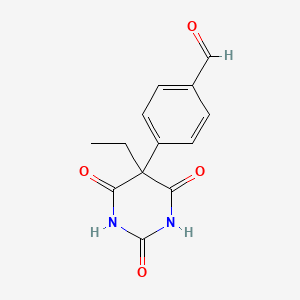
(Dimethylamino)-N,N-dimethylmethaniminium iodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Dimethylamino)-N,N-dimethylmethaniminium iodide is a quaternary ammonium compound with a unique structure that includes a dimethylamino group and an iodide ion. This compound is known for its various applications in organic synthesis and medicinal chemistry due to its reactivity and stability.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Dimethylamino)-N,N-dimethylmethaniminium iodide typically involves the reaction of dimethylamine with formaldehyde and hydrogen iodide. The reaction conditions often include:
Temperature: Moderate temperatures around 50-70°C.
Solvent: Aqueous or alcoholic solvents are commonly used.
Catalysts: Acidic catalysts like hydrochloric acid can be employed to facilitate the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow reactors, which allow for better control over reaction conditions and higher yields. The process involves:
- Mixing dimethylamine and formaldehyde in a reactor.
- Adding hydrogen iodide to the mixture.
- Maintaining the reaction at a controlled temperature.
- Isolating the product through crystallization or distillation.
Analyse Chemischer Reaktionen
Types of Reactions
(Dimethylamino)-N,N-dimethylmethaniminium iodide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert it into secondary amines.
Substitution: It participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, cyanides, and thiolates are employed under mild to moderate conditions.
Major Products Formed
Oxidation: N-oxides.
Reduction: Secondary amines.
Substitution: Various substituted ammonium compounds depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
(Dimethylamino)-N,N-dimethylmethaniminium iodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of various compounds.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of polymers, surfactants, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of (Dimethylamino)-N,N-dimethylmethaniminium iodide involves its interaction with biological molecules through ionic and covalent bonding. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity. The compound’s molecular targets include various enzymes and receptors involved in metabolic pathways.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethylammonium iodide: Similar structure but with three methyl groups instead of two dimethylamino groups.
Tetramethylammonium iodide: Contains four methyl groups attached to the nitrogen atom.
Dimethylaminoethyl chloride: Similar functional group but with a chloride ion instead of iodide.
Uniqueness
(Dimethylamino)-N,N-dimethylmethaniminium iodide is unique due to its specific combination of dimethylamino groups and iodide ion, which imparts distinct reactivity and stability. This makes it particularly useful in specific synthetic and research applications where other similar compounds may not be as effective.
Eigenschaften
CAS-Nummer |
63207-50-1 |
|---|---|
Molekularformel |
C5H13IN2 |
Molekulargewicht |
228.07 g/mol |
IUPAC-Name |
dimethylaminomethylidene(dimethyl)azanium;iodide |
InChI |
InChI=1S/C5H13N2.HI/c1-6(2)5-7(3)4;/h5H,1-4H3;1H/q+1;/p-1 |
InChI-Schlüssel |
LCGABSSLYOJTBF-UHFFFAOYSA-M |
Kanonische SMILES |
CN(C)C=[N+](C)C.[I-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


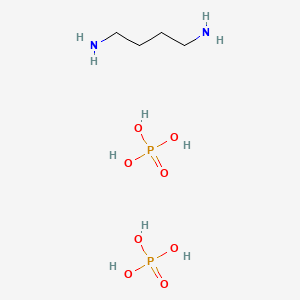
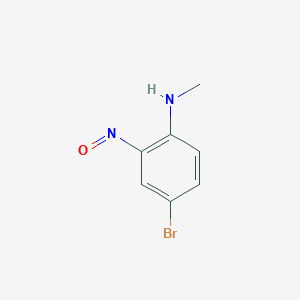
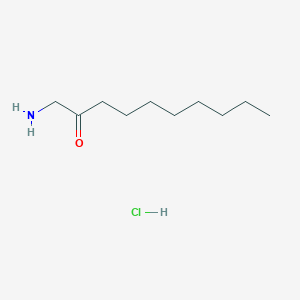
![N,N'-bis[(4-chlorophenyl)methyl]ethanedithioamide](/img/structure/B14502127.png)

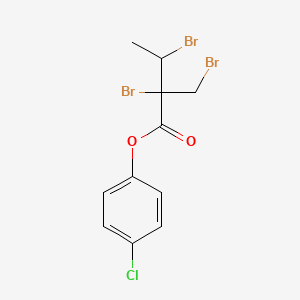
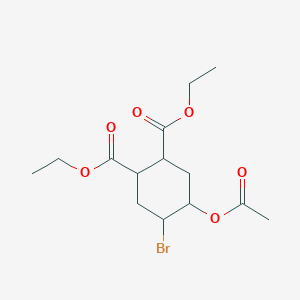
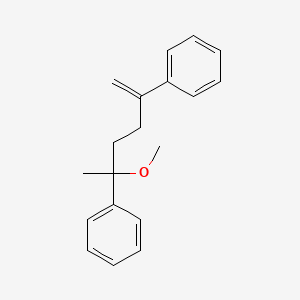
![4-chloro-2-[(E)-hydrazinylidene(phenyl)methyl]aniline](/img/structure/B14502167.png)
